

Spectroscopic data comparison for different Stannane derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Stannane**
Cat. No.: **B1208499**

[Get Quote](#)

A Comparative Guide to the Spectroscopic Data of **Stannane** Derivatives

This guide provides a comparative analysis of spectroscopic data for four common **stannane** derivatives: Tetramethyltin, Tetraethyltin, Tetrabutyltin, and Triphenyltin hydride. The information is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the identification and characterization of these organotin compounds. The data is presented in clear, tabular formats for easy comparison, and detailed experimental protocols are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, ^{119}Sn NMR, and IR) for the selected **stannane** derivatives.

^1H NMR Spectroscopy Data

Compound	Structure	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J, Hz)
Tetramethyltin	$(\text{CH}_3)_4\text{Sn}$	~0.07	Singlet	$^2J(^{119}\text{Sn}-^1\text{H}) \approx 54$ Hz, $^2J(^{117}\text{Sn}-^1\text{H}) \approx 52$ Hz
Tetraethyltin	$(\text{CH}_3\text{CH}_2)_4\text{Sn}$	CH ₃ : ~1.2CH ₂ : ~0.8	TripletQuartet	$^3J(^1\text{H}-^1\text{H}) \approx 8$ Hz
Tetrabutyltin	$(\text{CH}_3(\text{CH}_2)_3)_4\text{Sn}$	CH ₃ : ~0.9CH ₂ (α): ~0.8CH ₂ (β, γ): ~1.3-1.5	TripletMultipletM ultiplet	
Triphenyltin Hydride	$(\text{C}_6\text{H}_5)_3\text{SnH}$	Phenyl: ~7.2-7.6Sn-H: ~4.8-5.2	MultipletSinglet (with satellites)	$^1J(^{119}\text{Sn}-^1\text{H}) \approx 1746$ Hz, $^1J(^{117}\text{Sn}-^1\text{H}) \approx 1670$ Hz

¹³C NMR Spectroscopy Data

Compound	Structure	Chemical Shift (δ) ppm
Tetramethyltin	$(\text{CH}_3)_4\text{Sn}$	~ -9.5
Tetraethyltin	$(\text{CH}_3\text{CH}_2)_4\text{Sn}$	CH ₃ : ~10.2CH ₂ : ~2.5
Tetrabutyltin	$(\text{CH}_3(\text{CH}_2)_3)_4\text{Sn}$	CH ₃ : ~13.7CH ₂ (α): ~9.6CH ₂ (β): ~29.1CH ₂ (γ): ~27.3
Triphenyltin Hydride	$(\text{C}_6\text{H}_5)_3\text{SnH}$	C-ipso: ~138C-ortho: ~137C-meta: ~129C-para: ~129

¹¹⁹Sn NMR Spectroscopy Data

¹¹⁹Sn NMR chemical shifts are typically referenced to tetramethyltin (SnMe₄) at 0 ppm.[1]

Compound	Structure	Chemical Shift (δ) ppm
Tetramethyltin	$(CH_3)_4Sn$	0 (by definition)
Tetraethyltin	$(CH_3CH_2)_4Sn$	~ -5
Tetrabutyltin	$(CH_3(CH_2)_3)_4Sn$	~ -19
Triphenyltin Hydride	$(C_6H_5)_3SnH$	~ -163

Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Frequencies (cm^{-1})
Tetramethyltin	$\nu(Sn-C)$: ~520
Tetraethyltin	$\nu(Sn-C)$: ~500
Tetrabutyltin	$\nu(Sn-C)$: ~510
Triphenyltin Hydride	$\nu(Sn-H)$: ~1840[2]

Experimental Protocols

NMR Spectroscopy

Sample Preparation for Air-Sensitive **Stannane** Derivatives:

Given that some **stannane** derivatives can be air-sensitive, proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol should be followed:

- Drying of NMR Tubes: NMR tubes should be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator.
- Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere using a Schlenk line or a glovebox.[3]
- Solvent: Use a dry, deuterated solvent stored over molecular sieves. The solvent should be degassed by several freeze-pump-thaw cycles.[4]

- Sample Transfer: The **stannane** derivative is weighed in a glovebox or under a positive pressure of inert gas and dissolved in the deuterated solvent. The solution is then transferred to the NMR tube via a cannula or a gas-tight syringe.
- Sealing: The NMR tube is sealed with a cap and wrapped with Parafilm. For highly sensitive samples, a J. Young NMR tube is recommended.

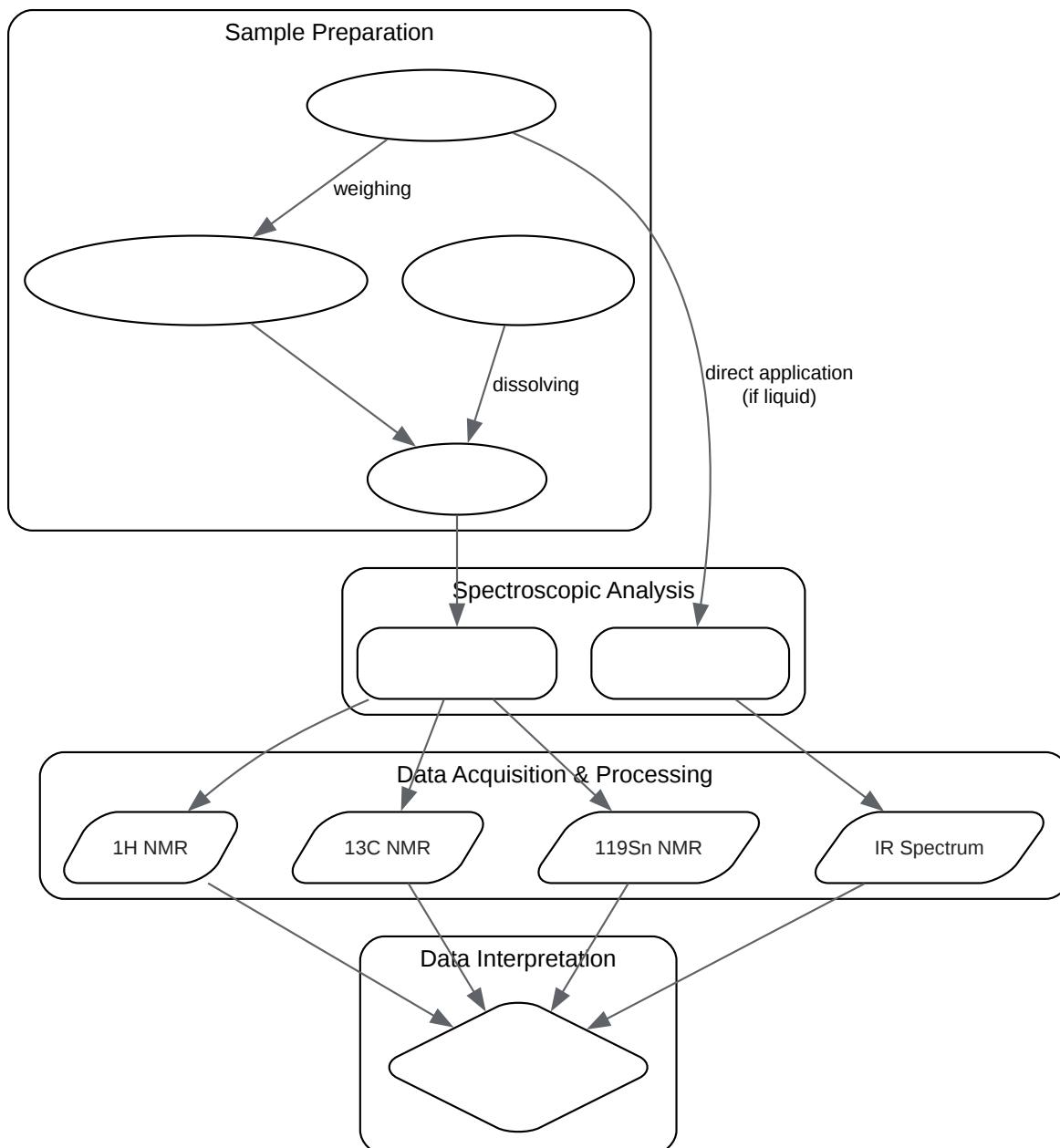
Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 300-500 MHz for ^1H NMR) is used.
- ^1H NMR: Standard acquisition parameters are typically sufficient.
- ^{13}C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and improve the signal-to-noise ratio.
- ^{119}Sn NMR: Due to the low natural abundance and lower gyromagnetic ratio of ^{119}Sn , a larger number of scans and a longer relaxation delay may be necessary. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).^[1] Tetramethyltin is commonly used as an external reference.^[1]

FTIR Spectroscopy

Sample Preparation for Liquid **Stannane** Derivatives:

- Sample Type: This protocol is suitable for neat liquid samples.
- ATR-FTIR: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. A small drop of the liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
- Transmission: Alternatively, a demountable liquid cell with IR-transparent windows (e.g., KBr or NaCl) can be used. A thin film of the liquid is sandwiched between the two windows.


Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

- Background Spectrum: A background spectrum of the empty ATR crystal or the empty liquid cell is recorded.
- Sample Spectrum: The sample spectrum is then recorded.
- Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm^{-1}).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **stannane** derivatives.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **stannane** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 2. Triphenyltin_hydride [chemeurope.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- To cite this document: BenchChem. [Spectroscopic data comparison for different Stannane derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1208499#spectroscopic-data-comparison-for-different-stannane-derivatives\]](https://www.benchchem.com/product/b1208499#spectroscopic-data-comparison-for-different-stannane-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com